Acetone oxime
Overview
Description
Acetone oxime, also known as this compound, is an organic compound with the formula (CH₃)₂CNOH. It belongs to the class of oximes, which are characterized by the presence of a C=N-OH functional group. This compound is commonly used as a boiler chemical deoxygenation agent and boiler acid pickling passivator due to its low toxicity and high reducibility characteristics .
Mechanism of Action
Target of Action
Acetone oxime, also known as Acetoxime, is primarily used as a reagent in organic synthesis . It is also an excellent corrosion inhibitor (deoxidant) with lower toxicity and greater stability compared to the common agent hydrazine . .
Mode of Action
When an aldehyde or ketone reacts with hydroxylamine (NH2OH) in a weakly acidic medium, it produces an oxime and eliminates water molecules . In the case of this compound, acetone reacts with hydroxylamine to form Acetoxime and water .
Biochemical Pathways
This compound is synthesized by the condensation of acetone and hydroxylamine in the presence of HCl . It can also be generated via ammoxidation of acetone in the presence of hydrogen peroxide . The reaction pathway of acetone ammoximation to this compound over titanium silicalites-1 (TS-1) employing 25 wt% ammonia and 30 wt% hydrogen peroxide as the ammoximation agents has been studied . The experimental results show that the this compound can form even if there is no direct contact between acetone and TS-1 catalysts, indicating the hydroxylamine route may be the most important catalytic mechanism for the reaction .
Result of Action
The result of this compound’s action is the formation of a ketoxime, a type of oxime where the carbon of the C=N bond is also attached to two other carbon atoms . It is a white crystalline solid that is soluble in water, ethanol, ether, chloroform, and ligroin .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, its synthesis requires the presence of hydroxylamine and an acidic medium . .
Biochemical Analysis
Biochemical Properties
Acetone oxime is renowned for its widespread applications in medicinal chemistry . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that many oximes, including this compound, are kinase inhibitors and have been shown to inhibit over 40 different kinases . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound can form even if there is no direct contact between acetone and TS-1 catalysts, indicating the hydroxylamine route may be the most important catalytic mechanism for the reaction .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetone oxime can be synthesized through the condensation of acetone and hydroxylamine in the presence of hydrochloric acid (HCl). The reaction proceeds as follows:
(CH3)2CO+H2NOH→(CH3)2CNOH+H2O
This method involves the reaction of acetone with hydroxylamine hydrochloride under acidic conditions .
Industrial Production Methods
In industrial settings, acetoxime is often produced via the ammoxidation of acetone in the presence of hydrogen peroxide. This process involves the catalytic oxidation of acetone with ammonia and hydrogen peroxide, resulting in the formation of acetoxime . Another method involves the use of a Zn/Cu hexagonal nanosheet catalyst to efficiently catalyze the coupling reaction between hydroxylamine and acetone under ambient conditions .
Chemical Reactions Analysis
Types of Reactions
Acetone oxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of acetoxime can yield amines.
Substitution: This compound can participate in substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium metal, sodium amalgam, and hydrogenation catalysts are used.
Substitution: Various acids and bases can be used to facilitate substitution reactions
Major Products Formed
Oxidation: Nitroso compounds and nitro compounds.
Reduction: Primary and secondary amines.
Substitution: Various oxime derivatives
Scientific Research Applications
Acetone oxime has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential as a nitric oxide donor and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, including its role as a bioisoster of carboxylic acids.
Industry: Employed as a deoxygenation agent in boilers and as a passivator in acid pickling processes
Comparison with Similar Compounds
Similar Compounds
Methylethylketoxime: Similar in structure but with different substituents.
Cyclohexanone oxime: Another ketoxime with a cyclohexane ring.
Benzaldoxime: An aldoxime with a benzene ring.
Uniqueness
Acetone oxime is unique due to its low toxicity and high reducibility, making it suitable for applications in boiler deoxygenation and acid pickling passivation. Its ability to release nitric oxide also sets it apart from other oximes, providing potential therapeutic benefits .
Properties
IUPAC Name |
N-propan-2-ylidenehydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-3(2)4-5/h5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAJQJMDEXJWFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020010 | |
Record name | Acetoxime | |
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Molecular Weight |
73.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals with a chloral odor; [Hawley] White powder; [Alfa Aesar MSDS] | |
Record name | Acetoxime | |
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Boiling Point |
133 °C, Boiling point = 134.8 °C at 728 mm Hg | |
Record name | Acetoxime | |
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Solubility |
In water, 30.0 to 32.7% w/w at 20.0 °C, Soluble in water, Soluble in ethanol, diethyl ether, chloroform, ligroin | |
Record name | Acetoxime | |
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Density |
Density: 0.9113 g/cm cu at 62 °C | |
Record name | Acetoxime | |
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Vapor Pressure |
3.12 [mmHg], 1.82 mm Hg at 25 °C (242 hPa) | |
Record name | Acetoxime | |
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Color/Form |
Columnar prisms, Colorless crystals | |
CAS No. |
127-06-0 | |
Record name | Acetone, oxime | |
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Record name | Acetone oxime | |
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Record name | ACETOXIME | |
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Melting Point |
61 °C | |
Record name | Acetoxime | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8484 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of acetoxime?
A1: Acetoxime, also known as propan-2-one oxime, has the molecular formula C3H7NO and a molecular weight of 73.09 g/mol. [, , ]
Q2: Is there any spectroscopic data available for acetoxime?
A2: Yes, several studies have investigated the spectroscopic properties of acetoxime. For instance, researchers have examined its 13C NMR spectrum in various solvents, observing solvent-dependent chemical shifts that indicate specific solute-solvent interactions. [] Additionally, studies using 1H NMR have revealed a notable solvent effect on its spectral features. []
Q3: How does acetoxime react with organometallic compounds?
A3: Acetoxime demonstrates diverse reactivity with organometallic reagents. For example, it reacts with trimethylborane to yield methane and a cyclic boron-containing compound. [] Similarly, reactions with trimethylaluminum, -gallium, and -indium generate analogous dimeric metal complexes. [] These reactions highlight the ability of acetoxime to act as a ligand in coordination chemistry.
Q4: Can acetoxime be used as a directing group in organic synthesis?
A4: Yes, acetoxime has shown promise as a directing group in palladium-catalyzed reactions. Researchers have successfully employed acetoxime ethers to achieve highly selective ortho-aroyloxylation of aromatic compounds. [] The acetoxime moiety directs the palladium catalyst to activate the desired C–H bond, enabling the formation of valuable biaryl structures. [, ] This directing group can be later removed, offering a versatile strategy for synthesizing complex molecules.
Q5: What are the products of acetoxime photodissociation?
A5: Upon UV irradiation at 193 nm, acetoxime undergoes photodissociation, yielding (CH3)2C=N and OH radicals as primary products. [] This process involves internal conversion and intersystem crossing from the initially excited singlet state (S2) to a dissociative triplet state (T2). []
Q6: How is acetoxime metabolized in the body?
A6: Acetoxime is primarily metabolized in the liver. Studies have demonstrated that hepatic cytochrome P450 enzymes are involved in its biotransformation. [] One significant metabolic pathway leads to the formation of propane 2-nitronate (P2-N), a potent genotoxicant and carcinogen. [, ] This metabolic activation pathway is believed to play a crucial role in the toxicity of acetoxime.
Q7: Does the metabolism of acetoxime differ between sexes?
A7: Interestingly, research suggests minimal sex differences in the oxidative metabolism of acetoxime in the species examined. [] This finding implies that other factors or metabolic pathways may contribute to the observed sex-specific tumorigenicity of acetoxime in rodents. []
Q8: Does acetoxime cause DNA damage?
A8: Yes, studies have shown that acetoxime can induce oxidative DNA and RNA damage, particularly in the liver of rats. [, ] One notable effect is the increased formation of 8-hydroxyguanine, a common biomarker of oxidative DNA damage. [, ] This damage is thought to be mediated by reactive oxygen species generated during acetoxime metabolism.
Q9: Are there any other toxicological concerns associated with acetoxime?
A10: Aside from its carcinogenicity, acetoxime's metabolism to P2-N raises additional toxicological concerns. P2-N is a known genotoxicant, meaning it can damage DNA and potentially lead to mutations. [] Therefore, exposure to acetoxime should be minimized to mitigate potential health risks.
Q10: Does acetoxime have any potential medicinal applications?
A12: While acetoxime itself does not have direct medicinal applications, its derivative, 6-bromoindirubin-3’-acetoxime (BiA), has shown promising antitumor activity. [, , , ] BiA demonstrates this effect by blocking the expression of immunosuppressive molecules like PD-L1 and IDO1 in glioblastoma models. [, ] This highlights the potential of exploring acetoxime derivatives for therapeutic purposes.
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